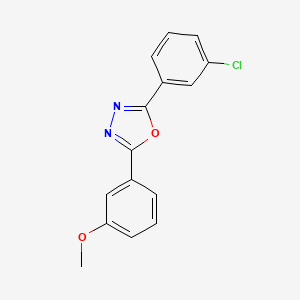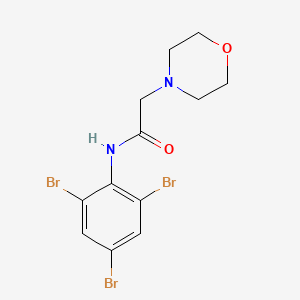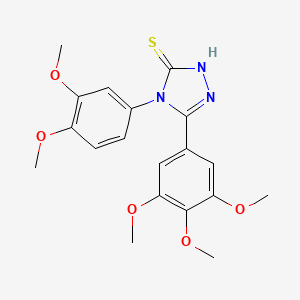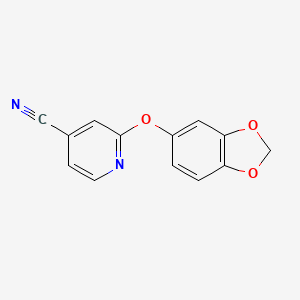
2-(3-Chlorophenyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom The compound also features two aromatic rings, one with a chlorine substituent and the other with a methoxy substituent
Preparation Methods
The synthesis of 2-(3-Chlorophenyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-chlorobenzohydrazide with 3-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-(3-Chlorophenyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, leading to the formation of nitro derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that oxadiazole derivatives exhibit antimicrobial and antifungal properties, making them potential candidates for the development of new antibiotics.
Medicine: The compound has been investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential bacterial proteins. In the context of its anti-inflammatory properties, the compound may inhibit the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
2-(3-Chlorophenyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
2-(3-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but lacks the methoxy substituent, which may affect its chemical properties and biological activity.
2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but lacks the chlorine substituent, which may influence its reactivity and applications.
2-Phenyl-5-(3-methoxyphenyl)-1,3,4-oxadiazole:
Properties
Molecular Formula |
C15H11ClN2O2 |
|---|---|
Molecular Weight |
286.71 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H11ClN2O2/c1-19-13-7-3-5-11(9-13)15-18-17-14(20-15)10-4-2-6-12(16)8-10/h2-9H,1H3 |
InChI Key |
NHSAJLWKVUFBBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5-bromofuran-2-yl)-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11469525.png)
![10-(4-Ethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B11469541.png)
![ethyl 1-{[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]acetyl}piperidine-4-carboxylate](/img/structure/B11469545.png)
![Ethyl 6-{[(4-iodophenyl)amino]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11469549.png)
![7-(4-methoxyphenyl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11469551.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B11469565.png)
![3-chloro-N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11469578.png)
![11-(2-chlorophenyl)-6-hydroxy-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B11469579.png)

![ethyl 5-({4-[(E)-(hydroxyimino)methyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11469585.png)
![Dimethyl 2-{1-chloro-2-[(3-methylphenyl)amino]-2-thioxoethylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11469589.png)
![4-chloro-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11469596.png)
